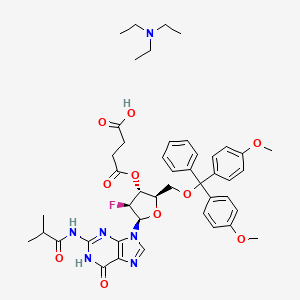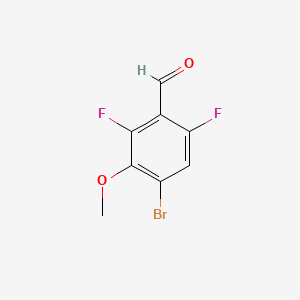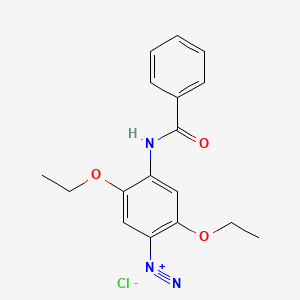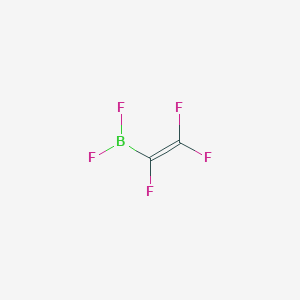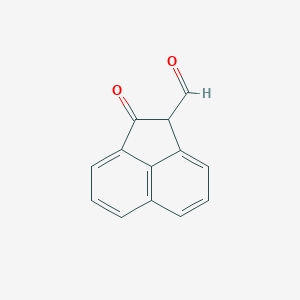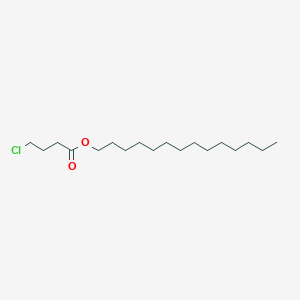
Tetradecyl 4-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl 4-chlorobutanoate is an organic compound with the molecular formula C18H35ClO2 It is a chlorinated ester, characterized by a long tetradecyl chain attached to a 4-chlorobutanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecyl 4-chlorobutanoate can be synthesized through esterification reactions. One common method involves the reaction of tetradecanol with 4-chlorobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl 4-chlorobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield tetradecanol and 4-chlorobutyric acid.
Substitution: The chlorine atom in the 4-chlorobutanoate group can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Tetradecanol and 4-chlorobutyric acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: Tetradecyl 4-hydroxybutanoate.
Aplicaciones Científicas De Investigación
Tetradecyl 4-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of tetradecyl 4-chlorobutanoate involves its interaction with cellular membranes and proteins. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The 4-chlorobutanoate group can interact with specific proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecyl sulfate: Another long-chain ester with surfactant properties.
4-chlorobutyric acid: A simpler compound lacking the long tetradecyl chain.
Tetradecyl alcohol: The alcohol counterpart of tetradecyl 4-chlorobutanoate.
Uniqueness
This compound is unique due to the combination of its long hydrophobic chain and reactive chlorobutanoate group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propiedades
Número CAS |
2327-83-5 |
|---|---|
Fórmula molecular |
C18H35ClO2 |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
tetradecyl 4-chlorobutanoate |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-21-18(20)15-14-16-19/h2-17H2,1H3 |
Clave InChI |
WSGHRRURYBZEDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
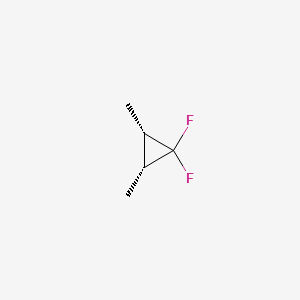
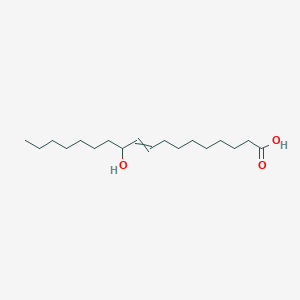
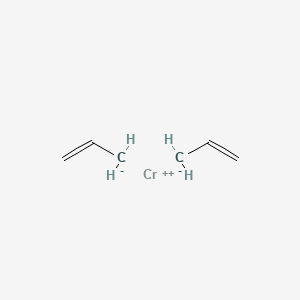

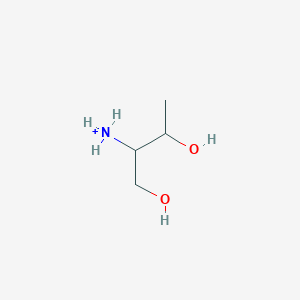
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
